2,3,5,6-Tetraaminopyridine hydrochloride
Description
Significance of Polyaminoaromatic Heterocycles in Synthetic Chemistry and Materials Science
Polyaminoaromatic heterocycles represent a class of organic compounds that are fundamental to progress in both synthetic chemistry and materials science. Heterocyclic compounds, which feature at least one non-carbon atom within their ring structure, are integral to over 85% of all biologically active chemical entities and are pivotal in modern drug design. nih.govopenaccessjournals.com Their utility extends deeply into materials science, where they serve as essential building blocks, or monomers, for a variety of functional materials. openaccessjournals.com
The significance of polyaminoaromatic variants, such as TAP, lies in the multiple reactive amine (-NH2) groups attached to the aromatic heterocyclic core. These groups serve as active sites for polymerization, enabling the construction of robust polymer matrix composites (PMCs). mdpi.comresearchgate.net Materials derived from these monomers are noted for their light weight and high strength, making them candidates for demanding applications in the military and aerospace sectors, including aircraft fuselages and body armor. mdpi.com The incorporation of the heterocyclic ring influences the thermal stability, rigidity, and electronic properties of the resulting polymers, while the high density of amino groups allows for extensive hydrogen bonding and cross-linking, contributing to superior mechanical characteristics.
Historical Development of Pyridine-Based Polyamine Research
The broader field of polyamine research dates back to 1678, when Antonie van Leeuwenhoek first observed crystalline substances in human semen, though the structure of these crystals, named "spermine," was not determined for another 250 years. nih.govresearchgate.net The study of synthetic heterocyclic polyamines is a more recent development, propelled over the last few decades by their increasing application in the pharmaceutical and material sciences. mdpi.comresearchgate.net
A significant breakthrough in the field was the development of a more efficient, two-step synthetic route. mdpi.comresearchgate.net This process involves the dinitration of 2,6-diaminopyridine (B39239) followed by a catalytic hydrogenation to reduce the nitro groups. This streamlined method achieves a total yield of approximately 90%, marking a substantial improvement in efficiency and making 2,3,5,6-Tetraaminopyridine hydrochloride more accessible for academic and industrial research. mdpi.comresearchgate.net This advancement has been crucial in facilitating the exploration of TAP-based high-performance materials.
Conceptual Framework for Studying this compound
The scientific study of this compound is guided by a clear conceptual framework that addresses its inherent chemical properties.
Addressing Chemical Instability: The foundational concept is the management of the molecule's instability. The free base form, 2,3,5,6-Tetraaminopyridine (TAP), is extremely sensitive to air oxidation, a reactivity attributed largely to the free amino groups at the 3- and 5-positions. mdpi.com To overcome this, the standard and necessary practice is to convert it into a more stable salt. The most common form used in research is the trihydrochloride monohydrate salt (TAP·3HCl·H₂O), which can be isolated and handled without significant degradation. mdpi.comresearchgate.net
Synthetic Strategy: The synthesis of the compound is conceptually approached as a two-stage process:
Nitration: This step introduces nitro groups onto the pyridine (B92270) ring, which will later be converted to the desired amino groups. The nitration of 2,6-diaminopyridine to produce the intermediate 2,6-diamino-3,5-dinitropyridine (DADNP) is a critical but challenging reaction. Optimized conditions using a mixture of oleum (B3057394) (fuming sulfuric acid) and fuming nitric acid have been developed to improve the yield and purity of the intermediate. mdpi.com
Hydrogenation: The second stage involves the reduction of the nitro groups of DADNP to amino groups. A highly efficient method for this transformation utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in an ethanol (B145695) solvent. mdpi.comresearchgate.net Following the reduction, the product is precipitated from the reaction mixture by the addition of hydrochloric acid to form the stable salt. mdpi.com
Analytical Characterization: A comprehensive study requires rigorous characterization to confirm the identity and purity of the synthesized compound. The established analytical framework includes a combination of techniques:
Spectroscopy: Methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are used to elucidate the molecular structure. mdpi.comresearchgate.net
Chromatography: High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final product. mdpi.comresearchgate.net
Other Analyses: Thermogravimetric Analysis (TG) is used to study the compound's thermal stability and decomposition, while elemental analysis confirms its elemental composition. mdpi.comresearchgate.net
Data Tables
Table 1: Properties of this compound (TAP·3HCl·H₂O)
| Property | Value |
| Chemical Name | 2,3,5,6-Tetraaminopyridine trihydrochloride monohydrate |
| Molecular Formula | C₅H₁₂Cl₃N₅O |
| Appearance | Light yellow crystalline solid mdpi.com |
Table 2: High-Yield Synthesis of this compound
| Synthesis Step | Key Reactants | Product | Overall Yield |
| 1. Nitration | 2,6-Diaminopyridine (DAP), Oleum, Fuming Nitric Acid | 2,6-Diamino-3,5-dinitropyridine (DADNP) | ~90% mdpi.comresearchgate.net |
| 2. Hydrogenation | DADNP, H₂, Pd/C catalyst, Ethanol, HCl | This compound |
Note: This table outlines a modern, efficient route as described in academic literature. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H10ClN5 |
|---|---|
Molecular Weight |
175.62 g/mol |
IUPAC Name |
pyridine-2,3,5,6-tetramine;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,6-7H2,(H4,8,9,10);1H |
InChI Key |
BDAJUYFGYBZCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)N)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Synthesis Strategies for 2,3,5,6 Tetraaminopyridine Hydrochloride
Overview of Established Synthetic Routes for 2,3,5,6-Tetraaminopyridine Hydrochloride Salt
Two-Step Synthesis Protocol: Nitration and Hydrogenationmdpi.comresearchgate.netresearchgate.net
The synthesis begins with the nitration of a commercially available starting material, 2,6-Diaminopyridine (B39239) (DAP). This step introduces two nitro groups onto the pyridine (B92270) ring, yielding the intermediate 2,6-Diamino-3,5-dinitropyridine (DADNP). mdpi.comresearchgate.net This intermediate is then subjected to catalytic hydrogenation to reduce the nitro groups to amino groups, forming the desired tetra-aminated pyridine, which is subsequently converted to its hydrochloride salt. mdpi.com
The introduction of nitro groups onto the 2,6-diaminopyridine ring is a critical step that has been the subject of significant optimization to overcome the inherent challenges of nitrating heteroaromatic compounds.
Standard nitrating systems, such as mixtures of nitric acid and concentrated sulfuric acid, are generally inefficient for the nitration of 2,6-diaminopyridine, resulting in low yields of the desired dinitro product, often not exceeding 50%. mdpi.comgoogle.com Research has demonstrated that the use of a more potent nitrating medium is essential for high efficacy. The use of an anhydrous mixture composed of oleum (B3057394) (fuming sulfuric acid) and fuming nitric acid has been identified as a superior system. mdpi.comgoogle.com This combination significantly improves both the yield and purity of the resulting 2,6-Diamino-3,5-dinitropyridine (DADNP). mdpi.comresearchgate.net The use of oleum, specifically 20% oleum, in conjunction with fuming nitric acid can elevate the reaction yield to over 90-95%. mdpi.comresearchgate.netgoogle.com This enhancement is attributed to the inherently anhydrous and highly activating nature of the oleum/fuming nitric acid mixture. google.com
Table 1: Comparison of Nitrating Systems for DADNP Synthesis
| Nitrating System | Starting Material | Product | Reported Yield | Source(s) |
|---|---|---|---|---|
| Nitric Acid / Sulfuric Acid | 2,6-Diaminopyridine | DADNP | ~50% | google.com |
| Fuming Nitric Acid / Oleum | 2,6-Diaminopyridine | DADNP | >90% | mdpi.comgoogle.com |
The nitration of 2,6-diaminopyridine is a highly exothermic reaction, making temperature control a critical parameter for success. bibliotekanauki.plresearchgate.net For optimal results, the reaction temperature must be carefully managed. Initially, 2,6-diaminopyridine is dissolved in 20% oleum at a temperature cooled to 0°C, after which the mixture is maintained at 20°C. mdpi.com During the subsequent slow addition of fuming nitric acid, the temperature must be kept below 15°C to ensure high yield and purity of the DADNP intermediate. mdpi.comresearchgate.net Following the addition, the reaction is allowed to proceed for several hours at this controlled temperature. researchgate.net
The molar ratio of the reactants also plays a significant role in the reaction's efficiency. Studies have identified an optimal mole ratio of fuming nitric acid to 2,6-diaminopyridine as 2.15:1. researchgate.net Adherence to these optimized temperature and molar ratio parameters consistently produces DADNP with a purity exceeding 95%. researchgate.net
Table 2: Optimized Parameters for the Nitration of 2,6-Diaminopyridine
| Parameter | Optimal Condition | Outcome | Source(s) |
|---|---|---|---|
| Nitrating Agent | 95% Fuming Nitric Acid / 20% Oleum | High yield and purity | mdpi.comresearchgate.net |
| Temperature (Nitric Acid Addition) | Below 15°C | Prevents side reactions, ensures high yield | mdpi.comresearchgate.net |
| Molar Ratio (Fuming HNO₃:DAP) | 2.15:1 | Yield of DADNP >95% | researchgate.net |
| Reaction Time (Post-addition) | 3 hours | Ensures reaction completion | researchgate.net |
The nitration of pyridine derivatives presents unique mechanistic challenges. The pyridine ring is an electron-deficient heteroaromatic system, and the nitrogen atom readily interacts with electrophiles, such as the nitronium ion (NO₂⁺), to form onium species. mdpi.com In the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.org
However, the 2,6-diaminopyridine substrate contains two powerful activating amino groups. These groups are ortho-, para-directing and strongly activate the ring towards electrophilic substitution. The reaction proceeds via the generation of the highly electrophilic nitronium ion from the interaction of fuming nitric acid and oleum. masterorganicchemistry.com Despite the deactivation by the protonated ring nitrogen, the potent activating effect of the two amino groups directs the incoming nitronium ions to the 3 and 5 positions. The extremely strong nature of the oleum/fuming nitric acid nitrating system is necessary to generate a sufficient concentration of the nitronium ion to overcome the deactivation of the heteroaromatic ring and achieve dinitration. mdpi.comgoogle.com The reaction mechanism involves the stepwise attack of the nitronium ion on the electron-rich positions of the pyridine ring, forming a resonance-stabilized intermediate (a σ-complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. nih.gov
The second step in the synthesis is the reduction of the two nitro groups of the DADNP intermediate. This is achieved through catalytic hydrogenation, which efficiently converts DADNP into 2,3,5,6-tetraaminopyridine (TAP). mdpi.comresearchgate.net A highly effective system for this transformation utilizes a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent. mdpi.com The reaction is conducted under hydrogen gas pressure, typically between 0.8 and 1.2 MPa, and at an elevated temperature of 50-70°C for several hours to ensure complete conversion. mdpi.com
Research indicates that this hydrogenation reaction is structure-sensitive, meaning its efficiency can be strongly dependent on the size of the palladium nanoparticles on the carbon support. researchgate.netacs.org Upon completion of the reaction, the solid catalyst is removed by filtration. The resulting filtrate, containing the air-sensitive free base TAP, is then treated with a mixture of concentrated hydrochloric acid and tetrahydrofuran (B95107) (THF). mdpi.com This causes the desired product to precipitate from the solution as a light yellow crystalline solid, this compound salt (TAP·3HCl·H₂O), which is then collected and dried. mdpi.com This isolation as the hydrochloride salt ensures the stability of the final compound. researchgate.net
Table 3: Typical Conditions for the Catalytic Hydrogenation of DADNP
| Parameter | Condition | Purpose | Source(s) |
|---|---|---|---|
| Substrate | 2,6-Diamino-3,5-dinitropyridine (DADNP) | Intermediate for reduction | mdpi.com |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Catalyzes the reduction of nitro groups | mdpi.com |
| Solvent | Ethanol | Reaction medium | mdpi.com |
| Reagent | Hydrogen Gas (H₂) | Reducing agent | mdpi.com |
| Pressure | 0.8–1.2 MPa | Drives the hydrogenation reaction | mdpi.com |
| Temperature | 50–70°C | Increases reaction rate | mdpi.com |
| Product Isolation | Precipitation with HCl/THF | Forms the stable hydrochloride salt | mdpi.com |
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | TAP·3HCl·H₂O |
| 2,6-Diaminopyridine | DAP |
| 2,6-Diamino-3,5-dinitropyridine | DADNP |
| Oleum | H₂SO₄·xSO₃ |
| Fuming Nitric Acid | HNO₃ |
| Palladium on Carbon | Pd/C |
| Ethanol | C₂H₅OH |
| Tetrahydrofuran | THF |
| Nitronium ion | NO₂⁺ |
| Sulfuric Acid | H₂SO₄ |
Catalytic Hydrogenation of DADNP to this compound
Development of Efficient Catalyst Systems (e.g., Palladium on Carbon in Alcoholic Solvents)
The catalytic hydrogenation of 2,6-diamino-3,5-dinitropyridine (DADNP) is a critical step in the synthesis of this compound. The development of highly efficient catalyst systems is paramount for achieving high yields and purity. One of the most effective systems employs Palladium on carbon (Pd/C) as the catalyst in an alcoholic solvent, specifically ethanol (C₂H₅OH). mdpi.comresearchgate.net
This H₂/Pd/C/C₂H₅OH system has been demonstrated to be highly efficient for the reduction of the nitro groups on the DADNP intermediate. mdpi.comresearchgate.net The use of ethanol as the reaction medium is advantageous as it facilitates mild reaction conditions. mdpi.com The catalytic activity of Pd/C in this system is robust, leading to complete conversion of the dinitro intermediate to the desired tetraamino product. mdpi.comresearchgate.net The effectiveness of this catalyst system avoids the harsh conditions associated with other methods, such as using a phosphoric acid/H₂/catalyst system, which is more complex and less environmentally friendly. mdpi.com
Process Optimization Parameters (e.g., Hydrogen Pressure, Reaction Temperature, Reaction Time)
Optimizing process parameters is crucial for maximizing yield, ensuring product purity, and maintaining safety, particularly for industrial-scale production. For the hydrogenation of DADNP using the Pd/C in ethanol system, key parameters have been refined to ensure an efficient reaction. mdpi.comresearchgate.net
The reaction is typically conducted under a hydrogen (H₂) pressure ranging from 0.8 to 1.2 MPa. This relatively low pressure enhances the safety of the procedure. mdpi.com The reaction temperature is maintained between 50 and 70 °C. mdpi.comresearchgate.net Within this temperature range, the reaction proceeds efficiently over a period of approximately 10 hours to achieve completion. mdpi.com These optimized conditions ensure a high conversion rate of DADNP to 2,3,5,6-Tetraaminopyridine. mdpi.comresearchgate.net
Table 1: Optimized Parameters for Hydrogenation of DADNP
| Parameter | Value | Reference |
|---|---|---|
| Hydrogen Pressure | 0.8 - 1.2 MPa | mdpi.comresearchgate.net |
| Reaction Temperature | 50 - 70 °C | mdpi.comresearchgate.net |
| Reaction Time | 10 hours | mdpi.com |
| Catalyst System | Pd/C in Ethanol | mdpi.comresearchgate.net |
Strategies for Catalyst Recovery and System Sustainability
This contrasts sharply with alternative systems, such as the reduction of DADNP in a phosphoric acid medium. mdpi.comresearchgate.net In such acidic systems, the recovery of the Pd/C catalyst is difficult, complicating the process and diminishing its environmental friendliness. mdpi.comresearchgate.net The ability to efficiently recover and retain the high reactivity of the catalyst makes the ethanol-based system more amenable to pilot plant scale-up and aligns with the principles of green chemistry. mdpi.com
Exploration of Alternative Synthetic Pathways for 2,3,5,6-Tetraaminopyridine Derivatives
While the two-step nitration and hydrogenation pathway from 2,6-diaminopyridine is highly efficient, researchers have also explored alternative, albeit more complex, routes to 2,3,5,6-tetraaminopyridine and its derivatives. mdpi.com These alternative pathways often involve multi-step syntheses starting from different precursors. mdpi.comgoogle.com
Multi-Step Approaches from Complex Precursors (e.g., Dinicotinic Acid)
One notable alternative pathway involves the synthesis of a derivative, the tetraethylcarbamate of 2,3,5,6-tetraaminopyridine, using dinicotinic acid as the starting material. mdpi.com This synthetic route is considerably more complex than the two-step method, involving a total of 10 steps. mdpi.com
The process begins with dinicotinic acid (pyridine-3,5-dicarboxylic acid) and proceeds through numerous intermediates to build the final protected tetraaminopyridine structure. mdpi.comwikipedia.org While the intermediates in this reaction sequence were reported to be stable, the lengthy nature of the synthesis presents significant challenges. mdpi.com
Comparative Analysis of Overall Yields and Process Feasibility
Table 2: Comparison of Synthetic Pathways to 2,3,5,6-Tetraaminopyridine Derivatives
| Parameter | Route 1: From 2,6-Diaminopyridine | Route 2: From Dinicotinic Acid | Reference |
|---|---|---|---|
| Starting Material | 2,6-Diaminopyridine | Dinicotinic Acid | mdpi.com |
| Number of Steps | 2 (Nitration, Hydrogenation) | 10 | mdpi.com |
| Overall Yield | > 90% | 23% | mdpi.com |
| Feasibility for Scale-Up | High (simple, efficient) | Low (poor yield, byproducts) | mdpi.com |
Advanced Methodologies in this compound Synthesis
Advanced methodologies for the synthesis of this compound focus on improving efficiency, yield, safety, and environmental sustainability. The process developed by Wang et al. represents a significant advancement over previous methods. mdpi.comresearchgate.net This method optimizes both the initial nitration step and the subsequent hydrogenation.
Green Chemistry Principles in Synthetic Design
The traditional synthesis of this compound typically involves a two-step process: the nitration of 2,6-diaminopyridine (DAP) to form 2,6-diamino-3,5-dinitropyridine (DADNP), followed by the reduction of the nitro groups. mdpi.com While effective, this pathway presents several challenges from a green chemistry perspective.
The nitration step has traditionally been problematic, with common nitrating agents like nitric acid-sulfuric acid mixtures resulting in low yields of the desired nitropyridine. mdpi.com A significant improvement involves the use of a mixture of oleum (fuming sulfuric acid) and fuming nitric acid. This combination enhances both the yield and purity of the intermediate, DADNP. mdpi.comresearchgate.net However, the use of such strong acids and nitrating agents raises environmental and safety concerns.
The subsequent reduction of DADNP to TAP has also been an area of focus for greener synthetic design. An older method utilized a phosphoric acid/H2/catalyst system, which was not only complex and time-consuming but also environmentally unfriendly due to the difficulty in recovering the palladium on carbon (Pd/C) catalyst from the acidic medium. mdpi.com
A more recent and efficient approach employs a catalytic hydrogenation system using hydrogen gas, a Pd/C catalyst, and ethanol as the solvent (H2/Pd/C/C2H5OH). mdpi.comresearchgate.net This method offers several advantages aligned with green chemistry principles:
Milder Reaction Conditions: The use of ethanol as a solvent allows for milder hydrogenation conditions. mdpi.com
Catalyst Recyclability: The catalyst can be more easily recovered from the ethanol medium compared to the phosphoric acid system. mdpi.com
Improved Safety: The process can be run at lower hydrogen pressures, enhancing operational safety. mdpi.com
Further research into greener alternatives could explore the use of other renewable solvents, more benign reducing agents, or biocatalytic methods to further reduce the environmental impact of the synthesis. The principles of multicomponent reactions (MCRs), which involve combining three or more reactants in a single pot to form a product, could also be explored to improve efficiency and reduce waste. rasayanjournal.co.innih.gov
Table 1: Comparison of Synthetic Routes for this compound
| Step | Traditional Method | Improved Method | Green Chemistry Considerations |
| Nitration | Nitric acid-sulfuric acid mixtures | Oleum and fuming nitric acid | Use of strong, hazardous acids. |
| Reduction | Phosphoric acid/H2/catalyst | H2/Pd/C/ethanol | Milder conditions, easier catalyst recovery. |
Process Intensification and Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The inherent instability of the final product and the hazardous nature of the reagents necessitate careful process design and control.
The improved two-step synthesis commencing with 2,6-diaminopyridine is considered more amenable to scale-up. mdpi.com Key factors for successful process intensification and scale-up include:
Reactor Design: The nitration step, being highly exothermic, requires a reactor with efficient heat transfer capabilities to maintain the temperature below 15°C. mdpi.com Similarly, the hydrogenation reactor must be equipped with a rapid stirrer to ensure efficient mixing of the reactants and catalyst. mdpi.com
Process Control: Precise control of reaction parameters such as temperature, pressure, and stirring speed is crucial for maximizing yield and purity while ensuring safety. For industrial purposes, using 20% oleum has been identified as an optimal choice. researchgate.net
Work-up and Isolation: After hydrogenation, the product is precipitated as the hydrochloride salt by adding a mixture of hydrochloric acid and tetrahydrofuran (THF). mdpi.com The isolation process, including filtration and drying, should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidation of the product. mdpi.com
Safety: The use of fuming nitric acid, oleum, and hydrogen gas at elevated pressures requires robust safety protocols and infrastructure to handle these hazardous materials on a large scale.
The development of continuous flow processes could offer significant advantages for the production of this compound. Continuous manufacturing can provide better control over reaction parameters, improve heat and mass transfer, and enhance safety by minimizing the volume of hazardous materials at any given time.
Table 2: Key Parameters for Scale-Up of this compound Synthesis
| Parameter | Nitration Step | Hydrogenation Step |
| Temperature | Below 15°C | 50-70°C |
| Pressure | Atmospheric | 0.8-1.2 MPa |
| Solvent | Oleum | Ethanol |
| Catalyst | - | Palladium on Carbon (Pd/C) |
| Key Equipment | Reactor with rapid stirrer and cooling | Hydrogenation reactor with rapid stirrer |
The synthesis of this compound has seen significant advancements, moving towards more efficient and greener methodologies. The adoption of an optimized two-step process has improved yields and facilitated easier catalyst recovery. However, challenges related to the use of hazardous reagents and the complexities of scale-up remain. Future research should continue to focus on the development of even more sustainable synthetic routes, potentially through the application of novel catalytic systems, renewable feedstocks, and the implementation of continuous manufacturing processes. These efforts will be crucial in supporting the production of high-performance polymers for advanced applications in a more environmentally responsible and economically viable manner.
Coordination Chemistry of 2,3,5,6 Tetraaminopyridine Hydrochloride
Ligand Design and Metal Complexation Principles for Polyamino-Pyridines
The design of ligands for specific metal ion complexation is a cornerstone of coordination chemistry. Polyamino-pyridines, such as 2,3,5,6-Tetraaminopyridine, are of particular interest due to their multiple donor sites, which can lead to the formation of stable and structurally diverse metal complexes.
The presence of four amino groups on the pyridine (B92270) ring of 2,3,5,6-Tetraaminopyridine makes it a potent chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. These chelate rings significantly enhance the thermodynamic stability of the complex compared to complexes with monodentate ligands, an effect known as the chelate effect. nih.gov
In the case of 2,3,5,6-Tetraaminopyridine, the adjacent amino groups at the 2,3- and 5,6-positions can form stable five-membered chelate rings with a metal ion. The potential for multiple chelation events makes this ligand capable of forming highly stable complexes with a variety of transition metals. The effectiveness of chelation is dependent on factors such as the size of the metal ion and the geometric arrangement of the donor atoms.
Table 1: Potential Chelation Modes of 2,3,5,6-Tetraaminopyridine (Illustrative data based on known principles of chelation)
| Chelation Mode | Involved Donor Atoms | Resulting Ring Size | Metal Ion Preference (Hypothetical) |
| Bidentate | N(2)-amino, N(3)-amino | 5-membered | Smaller transition metals (e.g., Cu²⁺, Ni²⁺) |
| Bidentate | N(5)-amino, N(6)-amino | 5-membered | Smaller transition metals (e.g., Cu²⁺, Ni²⁺) |
| Tridentate | N(2)-amino, N(pyridine), N(6)-amino | Two fused 5-membered rings | Metals preferring facial coordination |
| Tetradentate | N(2)-amino, N(3)-amino, N(5)-amino, N(6)-amino | Multiple chelate rings | Larger metal ions that can accommodate all four donors |
It is important to note that the free amino groups at the 3,5-positions are known to be sensitive to air, which could influence the stability and synthesis of its metal complexes. nih.gov
The pyridine nitrogen atom in 2,3,5,6-Tetraaminopyridine plays a crucial role in its coordination behavior. Pyridine itself is a well-known ligand in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.gov The nitrogen atom in the pyridine ring is a Lewis base, capable of donating its lone pair of electrons to a metal center. nih.govkg.ac.rs
In 2,3,5,6-Tetraaminopyridine, the electronic properties of the pyridine nitrogen are modulated by the four electron-donating amino groups. This increased electron density on the pyridine ring enhances the basicity of the pyridine nitrogen, making it a stronger Lewis base and thus a better donor to metal ions. This electronic effect can lead to stronger metal-ligand bonds and more stable complexes. The pyridine nitrogen can act as an additional coordination site, potentially leading to the formation of polynuclear complexes or coordination polymers where the ligand bridges multiple metal centers.
The formation of metal complexes with 2,3,5,6-Tetraaminopyridine can lead to various stereoisomers, including geometric and optical isomers. For an octahedral complex, the arrangement of the ligands around the central metal ion can result in different spatial orientations. ijcmas.com The specific stereochemistry will be influenced by the coordination mode of the ligand and the nature of the metal ion.
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating 2,3,5,6-Tetraaminopyridine Ligands
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The use of multifunctional ligands like 2,3,5,6-Tetraaminopyridine as building blocks for MOFs and coordination polymers is a promising area of research, although specific examples utilizing this ligand are not widely reported.
The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a suitable solvent and heated in a sealed vessel. nih.gov The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the resulting structure.
For 2,3,5,6-Tetraaminopyridine, its multiple donor sites (four amino groups and the pyridine nitrogen) provide various possibilities for linking metal centers into one-, two-, or three-dimensional networks. The hydrochloride form of the ligand would likely require deprotonation in situ to allow for coordination of the amino groups.
Table 2: Hypothetical MOF/Coordination Polymer Synthesis with 2,3,5,6-Tetraaminopyridine (Illustrative data based on general synthesis procedures)
| Metal Salt | Ligand | Solvent | Temperature (°C) | Resulting Structure (Hypothetical) |
| Zn(NO₃)₂·6H₂O | 2,3,5,6-Tetraaminopyridine hydrochloride | DMF/H₂O | 100 | 3D Porous Framework |
| Cu(OAc)₂·H₂O | This compound | Ethanol (B145695) | 80 | 1D Chain-like Coordination Polymer |
| CoCl₂·6H₂O | This compound | Acetonitrile | 120 | 2D Layered Structure |
Characterization of these materials would involve techniques such as single-crystal X-ray diffraction to determine the crystal structure, powder X-ray diffraction (PXRD) to assess phase purity, thermogravimetric analysis (TGA) to evaluate thermal stability, and gas sorption analysis to determine porosity.
Role of 2,3,5,6-Tetraaminopyridine in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of 2,3,5,6-Tetraaminopyridine to form multiple hydrogen bonds and coordinate to metal ions makes it a valuable component for the construction of complex supramolecular assemblies.
Self-assembly is the spontaneous organization of individual components into ordered structures. In the context of 2,3,5,6-Tetraaminopyridine, self-assembly can be driven by both coordination bonds with metal ions and hydrogen bonding between the amino groups.
The four amino groups can act as both hydrogen bond donors and acceptors, allowing for the formation of intricate hydrogen-bonding networks. These interactions can direct the assembly of the molecules into specific architectures, such as tapes, sheets, or three-dimensional networks. When combined with metal ions, the interplay between coordination bonds and hydrogen bonding can lead to the formation of highly complex and functional supramolecular structures. For instance, the formation of a coordination polymer with 2,3,5,6-Tetraaminopyridine could be further organized into a higher-order structure through intermolecular hydrogen bonding between the polymer chains.
The design of these self-assembled systems can be tailored by controlling factors such as the choice of metal ion, the solvent, and the presence of other molecules that can participate in the hydrogen-bonding network. While specific examples of self-assembled systems based on 2,3,5,6-Tetraaminopyridine are scarce in the literature, the fundamental principles of supramolecular chemistry suggest that it is a highly promising building block for the creation of novel materials with interesting structural and functional properties.
Non-Covalent Interactions in 2,3,5,6-Tetraaminopyridine-Based Architectures (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular assembly of coordination compounds based on this compound is significantly influenced by a variety of non-covalent interactions. The presence of multiple amino groups and the aromatic pyridine ring facilitates the formation of extensive hydrogen bonding networks and π-π stacking interactions, which play a crucial role in the stabilization of the resulting crystal lattices.
Hydrogen Bonding:
In the context of 2,3,5,6-tetraaminopyridinium architectures, the numerous amino hydrogens can form strong, charge-assisted hydrogen bonds with counter-anions (e.g., chloride ions) and any coordinated solvent molecules. These interactions are crucial in dictating the packing of the molecules in the crystal. The formation of these extensive hydrogen-bonded networks can create layered or three-dimensional structures, with distinct hydrophilic and hydrophobic regions. rsc.org
π-π Stacking:
The electronic nature of the substituents on the pyridine ring can influence the strength and nature of the π-π stacking. The presence of electron-donating amino groups on the 2,3,5,6-tetraaminopyridine ring can enhance the electron density of the π-system, which in turn affects the stacking interactions. It has been observed that hydrogen bonding can modulate the π-electron density of aromatic rings, which can consequently influence the strength of the π-π stacking interactions. nih.gov The interplay between hydrogen bonding and π-π stacking is therefore a critical factor in the crystal engineering of 2,3,5,6-tetraaminopyridine-based materials.
Table 1: Representative Non-Covalent Interactions in Aminopyridine-Related Structures
| Compound/System | Interaction Type | Key Features | Reference |
| 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate | Hydrogen Bonding & π-π Stacking | R²₂(8) hydrogen bond motif; head-to-tail π-stacking with a centroid-centroid separation of 3.7227(12) Å. | chemistryviews.org |
| 4-aminopyridinium hydrogen (9-phosphonononyl)phosphonate | Hydrogen Bonding & π-π Stacking | Extensive N-H···O hydrogen bonds; parallel displaced face-to-face π-stacking with intermolecular distances of 3.25 and 3.32 Å. | rsc.org |
| 2,4,6-triaminopyrimidinium salts | Hydrogen Bonding | N-H···O hydrogen bonds generating R²₂(8) ring motifs; water-mediated interactions. | nih.gov |
Investigations into Catalytic Applications of 2,3,5,6-Tetraaminopyridine Metal Complexes
While specific catalytic applications of metal complexes derived from this compound are not extensively documented in the reviewed literature, the coordination chemistry of this ligand suggests significant potential for catalysis. The presence of multiple nitrogen donor atoms allows for the formation of stable complexes with a variety of transition metals, such as copper and cobalt, which are known to be active in a range of catalytic transformations. The principles derived from studies on related polyaminopyridine and pyridine-imine complexes can be extrapolated to predict the potential catalytic activities of 2,3,5,6-tetraaminopyridine metal complexes.
Potential in Oxidation Catalysis:
Copper and cobalt complexes are well-known for their ability to catalyze oxidation reactions. Cobalt complexes bearing aminophenol ligands have been shown to be competent in the aerobic oxidative cyclization of aminophenols. nih.gov These reactions often proceed through ligand-based radical species. Similarly, copper(II) complexes with pyridine-diimine ligands have demonstrated oxidase-like activity in the aerobic oxidation of polyphenols, with their catalytic efficiency being related to the Lewis acidity of the copper center. nih.gov Given that 2,3,5,6-tetraaminopyridine can form stable complexes with both copper and cobalt, it is plausible that its metal complexes could exhibit catalytic activity in various oxidation reactions, including the oxidation of alcohols, phenols, and other organic substrates. For instance, copper(II) complexes of functionalized terpyridine and di(thiazol-yl)pyridine have been successfully employed as catalysts for the oxidation of alkanes and alcohols. rsc.orgrsc.org
Potential in Polymerization Reactions:
Cobalt and nickel complexes supported by iminopyridine ligands have been extensively studied as catalysts for the polymerization of conjugated dienes like 1,3-butadiene. nih.gov The structure of the ligand plays a crucial role in determining the catalytic activity and the stereoselectivity of the polymerization. The multiple coordination sites offered by 2,3,5,6-tetraaminopyridine could lead to the formation of well-defined metal complexes that, when activated with appropriate co-catalysts, might be effective in polymerization catalysis. Cobalt complexes with amino acid ligands have also been investigated for the ring-opening polymerization of rac-lactide. researchgate.net
The rich coordination chemistry and the ability to stabilize various oxidation states of transition metals make 2,3,5,6-tetraaminopyridine a promising ligand for the development of novel homogeneous catalysts. Further research is warranted to synthesize and characterize its metal complexes and to explore their catalytic potential in a wide array of organic transformations.
Table 2: Examples of Catalytic Activity of Related Copper and Cobalt Complexes
| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |
| Cobalt(II) aminophenol complexes | Aerobic Oxidative Cyclization | 2-amino-4,6-di-tert-butylphenol | Benzoxazole derivative | Catalytically competent in aerobic oxidation, proceeding via a ligand-based radical. | nih.gov |
| Copper(II) pyridine-diimine complexes | Aerobic Oxidation | Polyphenol | Oxidized polyphenol | Catalytic activity is related to the Lewis acidity of the Cu(II) center. | nih.gov |
| Cobalt(II) iminopyridine complexes | 1,3-Butadiene Polymerization | 1,3-Butadiene | cis-1,4-Polybutadiene | Ligand structure significantly influences catalytic activity and selectivity. | nih.gov |
| Copper(II) terpyridine derivative complexes | Alkane and Alcohol Oxidation | Cyclohexane, secondary alcohols | Cyclohexanol/one, ketones | Active catalysts for oxidation with peroxides, achieving high yields and turnover numbers. | rsc.org |
| Cobalt porphyrin complex | Styrene Oxidation | Styrenes | Ketones | Catalyzes the oxidation of styrenes to ketones in the presence of air and a silane. | chemistryviews.org |
Polymerization Science and Materials Engineering with 2,3,5,6 Tetraaminopyridine Hydrochloride
2,3,5,6-Tetraaminopyridine Hydrochloride as a High-Performance Polymer Precursor
2,3,5,6-Tetraaminopyridine (TAP), typically handled as its more stable hydrochloride salt (TAP·3HCl·H₂O), is a critical monomer in the synthesis of high-performance aromatic and heterocyclic polymers. Current time information in Miami, FL, US.mdpi.com These polymers are sought after for applications in military and aerospace sectors, including aircraft fuselages, naval ship hulls, and body armor, owing to their exceptional strength-to-weight ratios and thermal stability. Current time information in Miami, FL, US.mdpi.com The tetra-functional nature of the monomer, with four reactive amino groups on a pyridine (B92270) ring, allows for the formation of rigid-rod and ladder-like polymer structures with highly desirable thermomechanical properties. The extreme sensitivity of the free base (TAP) to air oxidation makes its isolation difficult and can lead to polymers with suboptimal properties, necessitating its use as a hydrochloride salt for improved stability and handling. mdpi.com
2,3,5,6-Tetraaminopyridine is a recognized aromatic tetra-amino compound that can be utilized in the synthesis of polybenzimidazoles (PBIs). youtube.com PBIs are a class of heterocyclic polymers known for their outstanding thermal and chemical stability. mdpi.com The synthesis generally involves a polycondensation reaction between a tetra-amino compound and a dicarboxylic acid or its derivative. While specific examples detailing the polymerization of this compound with dicarboxylic acids to form PBIs are not extensively documented in public literature, related structures known as polydiimidazopyridines have been successfully synthesized from this monomer. ijmmt.ro
The general reaction pathway for PBI formation involves the cyclocondensation of the tetra-amine and a dicarboxylic acid, typically in a high-boiling solvent like polyphosphoric acid (PPA) or in a high-temperature melt process. mdpi.comresearchgate.net The pyridine nitrogen within the TAP monomer backbone introduces a unique site for potential intermolecular interactions, distinguishing these polymers from those based on purely carbocyclic monomers like 1,2,4,5-tetra-aminobenzene or 3,3′,4,4′-tetra-aminobiphenyl. youtube.com
A significant application of this compound is in the production of the rigid-rod polymer poly{2,6-diimidazo[4,5-b:4′,5′-e]pyridinylene-1,4(2,5-dihydroxy)phenylene}, commonly known as PIPD or M5 fiber. Current time information in Miami, FL, US.mdpi.com This material is renowned for its ultra-high modulus, tenacity, and superior compressive strength compared to other high-performance fibers. Current time information in Miami, FL, US. The synthesis of PIPD was a targeted effort to improve the transverse properties of rigid-rod polymer fibers by introducing multi-directional hydrogen bonding. mdpi.com
The synthesis of PIPD is achieved through the solution polycondensation of this compound and 2,5-dihydroxyterephthalic acid. mdpi.com The reaction is typically carried out in a polyphosphoric acid (PPA) medium, which serves as both the solvent and the condensation agent.
The mechanism proceeds as follows:
Monomer Dissolution: The monomers, this compound and 2,5-dihydroxyterephthalic acid, are dissolved in PPA.
Polycondensation: The temperature is elevated, driving the condensation reaction between the amino groups of TAP and the carboxylic acid groups of the dihydroxyterephthalic acid. This forms amide linkages, followed by cyclodehydration (ring closure) to form the imidazole (B134444) rings.
Imidazole Ring Formation: The ortho-positioned amino groups on the pyridine ring react with the carboxylic acid groups to form two imidazole rings, creating the rigid pyridobisimidazole structure.
Liquid Crystalline Solution: As the polymer chains grow, they form a lyotropic liquid crystalline solution in PPA, which is essential for achieving high molecular orientation during the fiber spinning process. mdpi.com
Fiber Spinning and Treatment: The polymer is then spun from this liquid crystalline solution and subjected to heat treatment, which helps to form a bidirectional hydrogen-bonded structure, significantly enhancing the fiber's mechanical properties. mdpi.com
The resulting polymer, PIPD, features a ladder-like structure with hydroxyl groups extending from the phenylene rings, which facilitate the crucial intermolecular hydrogen bonding that imparts the M5 fiber with its exceptional properties. mdpi.com
The molecular weight and structural integrity of high-performance polymers like PIPD are critically dependent on the purity of the precursor monomers. The monomer 2,3,5,6-tetraaminopyridine (TAP) is highly susceptible to air oxidation, which can introduce impurities that act as chain terminators or create defects in the polymer backbone, ultimately leading to suboptimal mechanical properties. mdpi.com
To overcome this instability, TAP is synthesized and isolated as its stable hydrochloride salt, TAP·3HCl·H₂O. Current time information in Miami, FL, US.mdpi.com Research has focused on developing efficient synthesis routes that yield high-purity monomer. A notable method involves a two-step process of nitration followed by hydrogenation, which can achieve purities as high as 99.75%. Current time information in Miami, FL, US.mdpi.com
Table 1: Synthesis and Purity of this compound
| Synthesis Step | Reagents/System | Conditions | Result/Purity | Reference |
|---|---|---|---|---|
| Nitration | 2,6-Diaminopyridine (B39239) (DAP), 20% Oleum (B3057394), 95% Fuming Nitric Acid | Temperature kept below 15°C | High-yield 2,6-diamino-3,5-dinitropyridine (DADNP) | Current time information in Miami, FL, US. |
| Hydrogenation | DADNP, H₂/Pd/C catalyst, Ethanol (B145695) | 50-70°C, 0.8-1.2 MPa H₂ pressure, 10 hours | This compound (TAP·3HCl·H₂O) | Current time information in Miami, FL, US.mdpi.com |
| Purification | Precipitation from HCl/THF mixture | Crystallization over 12 hours, filtration under nitrogen | 99.75% purity | Current time information in Miami, FL, US.mdpi.com |
Using a monomer of such high purity is essential to ensure the polymerization reaction proceeds to a high degree, yielding a polymer with a high molecular weight and the well-defined, defect-free rigid-rod structure necessary for achieving the theoretical mechanical properties of the M5 fiber.
Co-polymerization is a widely used strategy in polymer science to tailor the properties of the final material. By incorporating two or more different monomers into the polymer chain, properties such as solubility, thermal stability, processability, and optoelectronic characteristics can be finely tuned. mdpi.com
In the context of high-performance polymers, co-polymerization of 2,3,5,6-tetraaminopyridine with other tetra-amines like 3,3′-Diaminobenzidine (DAB) could theoretically be employed to modify the properties of the resulting polymer. For instance, incorporating the more flexible biphenyl (B1667301) linkage of DAB into the rigid PIPD backbone could alter the fiber's stiffness, flexibility, and even its processing characteristics. While specific research detailing the co-polymerization of TAP and DAB is not prominent, studies on other conjugated co-polymers demonstrate the effectiveness of this approach. By adjusting the molar ratio of different donor and acceptor units, researchers have successfully tuned properties such as redox potentials and optical band gaps. mdpi.com This principle suggests that a similar strategy could be applied to the synthesis of pyridobisimidazole-based polymers to create materials with a customized balance of properties for specific applications.
Development of Polypyridobisimidazoles (PIPD or M5 Fiber)
Application in Advanced Polymer Matrix Composites (PMC)
Polymers derived from this compound, particularly the M5 (PIPD) fiber, are prime candidates for use as reinforcement in advanced polymer matrix composites (PMCs). mdpi.com PMCs consist of a polymer matrix (like epoxy or polyester) that binds and supports a reinforcing material, resulting in a composite that leverages the properties of both components. youtube.com The use of high-performance fibers like M5 is critical for applications in the aerospace, military, and automotive industries where a combination of high strength, high stiffness, and low weight is paramount. nih.gov
The exceptional properties of M5 fibers make them a superior reinforcement material for PMCs:
High Strength and Stiffness: The rigid-rod nature of the PIPD polymer and the high degree of molecular orientation achieved during spinning give the M5 fiber a tensile modulus and strength that surpass many other high-performance fibers. youtube.com
Lightweight: Like other fiber-reinforced polymers, M5-based PMCs offer a significant weight reduction compared to metals, which is a crucial advantage in aerospace and transportation applications. nih.gov
Superior Compressive Strength: A historical weakness of many organic fibers is their poor compressive strength. The unique bidirectional hydrogen bonding in the M5 fiber structure provides enhanced transverse support, leading to substantially improved compressive properties. mdpi.com
Thermal Stability: The aromatic-heterocyclic structure of PIPD imparts excellent thermal stability, allowing the resulting PMCs to maintain their mechanical integrity at elevated temperatures. youtube.com
Chemical and Corrosion Resistance: The stable polymer matrix protects the M5 fibers from environmental degradation, and the inherent chemical stability of the polymer itself provides excellent resistance to chemical attack, a notable advantage over many metals. youtube.comijmmt.ro
Table 2: Comparison of Reinforcing Fiber Properties for PMCs
| Property | Glass Fiber | Carbon Fiber | Aramid Fiber | M5 (PIPD) Fiber |
|---|---|---|---|---|
| Tensile Strength | High | Very High | Very High | Exceptional |
| Tensile Modulus (Stiffness) | Moderate | Very High | High | Exceptional |
| Density | High | Low | Very Low | Very Low |
| Compressive Strength | Good | Moderate | Poor | Very High |
| Thermal Stability | Good | Excellent | Good | Excellent |
Note: This table provides a qualitative comparison based on typical properties.
The integration of M5 fibers into polymer matrices results in PMCs with an unparalleled combination of mechanical performance and low density, enabling the design of lighter, stronger, and more durable structures for demanding technological applications. nih.gov
Design and Fabrication of Lightweight, High-Strength Composite Materials
2,3,5,6-Tetraaminopyridine (TAP), typically handled as its more stable hydrochloride salt, is a key monomer in the production of high-performance polymers for advanced polymer matrix composites (PMCs). mdpi.comresearchgate.net These composites are sought after for applications where a high strength-to-weight ratio is paramount, such as in aircraft fuselages, naval ship hulls, and body armor. mdpi.comresearchgate.net The fabrication process begins with the synthesis of the polymer, which serves as the matrix for the composite material.
The synthesis of polymers using this compound involves reacting the tetra-amine monomer with other monomers, such as aromatic dicarboxylic acids or their derivatives, to form high-molecular-weight polymers. researchgate.net A common method is polycondensation, which can be carried out in a high-boiling solvent like polyphosphoric acid to facilitate the reaction and achieve polymers with high intrinsic viscosities, indicative of long polymer chains. researchgate.net
For instance, the reaction of 2,3,5,6-Tetraaminopyridine with aromatic dicarboxylic acids can yield polyheteroarylenes, a class of polymers known for their exceptional stability. researchgate.net Once the polymer is synthesized, it is used as a matrix that can be reinforced with fibers (such as carbon or glass fibers) to create the final composite material. The incorporation of the pyridine-based polymer matrix imparts superior thermal and mechanical properties to the resulting lightweight composite. researchgate.net
Table 1: Optimized Synthesis Conditions for this compound (TAP·3HCl·H₂O)
| Step | Reagents | Conditions | Outcome | Reference |
| Nitration | 2,6-Diaminopyridine (DAP), 20% Oleum, 95% Fuming Nitric Acid | Temperature kept below 15°C | High yield and purity of intermediate (2,6-diamino-3,5-dinitropyridine) | mdpi.comresearchgate.net |
| Hydrogenation | 2,6-diamino-3,5-dinitropyridine, Pd/C (10% w/w), Ethanol | 0.8-1.2 MPa H₂ pressure, 50-70°C for 10 hours | This compound salt with 99.75% purity | mdpi.com |
Structure-Property Relationships in 2,3,5,6-Tetraaminopyridine-Derived Polymers and Composites
The exceptional properties of polymers derived from 2,3,5,6-Tetraaminopyridine are a direct result of their unique molecular structure. The relationship between the polymer's chemical architecture and its macroscopic properties, such as thermal stability and mechanical strength, is a key area of study.
The presence of the pyridine ring in the polymer backbone is a significant factor. Pyridine is a heterocyclic aromatic ring that enhances the thermal and chemical stability of the polymer chain. researchgate.net This incorporation leads to polymers with high glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. High-performance polymers like polyimides and polybenzimidazoles (PBIs), which can be synthesized from tetra-amine monomers, are known for their excellent heat resistance, mechanical strength, and chemical stability, largely due to their rigid chain structures and strong intermolecular forces like hydrogen bonding. researchgate.netmdpi.com
Polymers synthesized from 2,3,5,6-Tetraaminopyridine, such as polydiimidazopyridines, exhibit these desirable characteristics. researchgate.net The rigid, fused heterocyclic systems created during polymerization result in materials with exceptional thermo-oxidative stability. researchgate.net The tetra-functional nature of the monomer allows for the creation of a highly cross-linked or ladder-like polymer structure, which further restricts chain mobility and enhances mechanical robustness.
The properties of these polymers can be tailored by carefully selecting the co-monomer. For example, reacting 2,3,5,6-Tetraaminopyridine with different aromatic dicarboxylic acids can modify the flexibility, solubility, and processing characteristics of the final polymer without significantly compromising its thermal stability. researchgate.net This tunability is crucial for developing materials for specific applications. For example, polyimides synthesized from various diamines and dianhydrides show a wide range of properties based on the chemical structure of the monomers used. researchgate.net Films made from such polymers can exhibit high tensile strength and modulus, demonstrating their mechanical integrity. researchgate.net
Table 2: Structure-Property Correlations in Pyridine-Based High-Performance Polymers
| Structural Feature | Resulting Property | Explanation | Reference |
| Pyridine Ring in Backbone | High thermal and chemical stability | The aromatic and heterocyclic nature of the pyridine ring increases the energy required to break down the polymer chain. | researchgate.net |
| Fused Heterocyclic Rings | Exceptional thermo-oxidative stability, high viscosity | Creates a rigid and robust ladder-like structure that resists degradation at high temperatures. | researchgate.net |
| Strong Intermolecular H-Bonds | High mechanical strength, wear resistance | Strong intermolecular forces between polymer chains, as seen in polybenzimidazoles, increase the material's overall toughness. | mdpi.com |
| Rigid Polymer Backbone | High glass transition temperature (Tg) | Reduced chain mobility means more thermal energy is required to transition the material from a glassy to a rubbery state. | mdpi.com |
Novel Applications in Functional Polymeric Materials
Beyond their use in structural composites, polymers derived from 2,3,5,6-Tetraaminopyridine are being explored for novel applications in functional polymeric materials. These materials are designed to have specific properties, such as electrical conductivity, ion transport, or unique responses to external stimuli.
A prominent example is the development of proton-conducting membranes for high-temperature fuel cells. researchgate.net A polydiimidazopyridine synthesized from 2,3,5,6-Tetraaminopyridine and a phosphoric acid-containing dicarboxylic acid has demonstrated excellent film-forming properties. researchgate.net When doped with orthophosphoric acid, these membranes exhibit record-high proton conductivity in the temperature range of 20-200°C. researchgate.net This makes them highly promising materials for next-generation energy technologies that operate in aggressive, high-temperature environments. researchgate.net
The unique electronic structure of tetraamino-aromatic compounds also opens possibilities for their use in other functional materials. For example, related coordination polymers derived from 2,3,5,6-tetraamino-1,4-benzoquinone are being investigated as potential organic cathode materials for lithium-ion batteries. researchgate.net This suggests that the coordination chemistry of polymers derived from 2,3,5,6-Tetraaminopyridine could be a fruitful area for developing new electronic and energy storage materials. The ability of the multiple amine groups and the pyridine nitrogen to coordinate with metal ions could lead to the creation of metallo-polymers with interesting catalytic, sensing, or self-healing properties. mdpi.com
The development of these functional materials leverages the inherent stability of the pyridine-based polymer backbone while introducing new functionalities through the choice of co-monomers or post-polymerization modifications. This versatility underscores the importance of this compound as a platform chemical for advanced material design.
Reactivity and Derivatization Pathways of 2,3,5,6 Tetraaminopyridine Hydrochloride
Selective Functionalization of Amine Sites
The presence of four distinct yet similar amine groups on the pyridine (B92270) ring presents a significant challenge and opportunity in the synthetic chemistry of 2,3,5,6-tetraaminopyridine. Achieving selective functionalization, where one or more amines react in preference to others, is key to creating well-defined molecules rather than complex mixtures.
Reactions with Acid Chlorides and Sulfonyl Chlorides
The primary amine groups of 2,3,5,6-tetraaminopyridine readily react with highly electrophilic reagents such as acid chlorides and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental derivatization pathways.
In the context of polymer chemistry, 2,3,5,6-tetraaminopyridine serves as a tetra-functional monomer. It can be reacted with aromatic dicarboxylic acids, often in the form of their corresponding diacid chlorides, through polycondensation reactions to produce polyheteroarylenes. researchgate.net For instance, the synthesis of polydiimidazopyridines involves the reaction of the tetraamine (B13775644) with dicarboxylic acids in a high-temperature environment, which drives the formation of amide bonds followed by cyclization. researchgate.net These polymerization reactions demonstrate the fundamental reactivity of the amine groups toward acylating agents. While specific, non-polymeric acylation examples are not extensively detailed in readily available literature, the principles of acylation are well-established. The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, with the subsequent loss of hydrogen chloride.
The following table outlines representative reaction conditions for the acylation of amines to form polyamides, illustrating the general conditions under which 2,3,5,6-tetraaminopyridine hydrochloride would react.
| Diamine Monomer | Acid Chloride Monomer | Polymerization Method | Solvent | Temperature | Resulting Polymer |
| Hexamethylenediamine | Sebacoyl Chloride | Interfacial Polymerization | CCl₄/H₂O | Room Temp. | Nylon-6,10 |
| Diamine with Ether Linkage | Pyridine-2,6-dicarbonyl dichloride | Low-Temperature Solution Polycondensation | N,N-Dimethylacetamide (DMAc) | 0-5 °C to Room Temp. | Aromatic Polyamide nih.gov |
| 2,3,5,6-Tetraaminopyridine | Aromatic Dicarboxylic Acids | High-Temperature Polycondensation | Polyphosphoric Acid | Up to 200 °C | Polydiimidazopyridine researchgate.net |
Strategies for Regioselective Introduction of Substituents
Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org For 2,3,5,6-tetraaminopyridine, achieving regioselective functionalization is crucial for synthesizing precisely substituted derivatives. The strategy for controlling which of the four amine groups reacts relies primarily on the inherent differences in their electronic properties.
The basicity, and therefore the nucleophilicity, of the four amino groups is not identical. The amino groups at the C2 and C6 positions, being alpha to the electron-withdrawing ring nitrogen, are less basic than the amino groups at the C3 and C5 positions. This difference in basicity (pKa) is the primary driver for regioselectivity. In reactions with a limited amount of an electrophile under carefully controlled pH conditions, the more nucleophilic C3 and C5 amines are expected to react preferentially over the C2 and C6 amines.
While direct experimental studies detailing the pKa values of each amine on 2,3,5,6-tetraaminopyridine are scarce, the principle is well-established in heterocyclic chemistry. For example, in other polyfunctionalized pyridines and related heterocycles, substituents are known to significantly influence the reactivity of adjacent sites, a concept that underpins the aryne distortion model for explaining regioselectivity in pyridyne reactions. nih.gov By analogy with other aminopyridines, a stepwise reaction can be envisioned:
Mono-functionalization: Reaction with one equivalent of an acylating agent would likely target the C3 or C5 position.
Di-functionalization: Introduction of a second substituent could occur at the other meta-position (C5 or C3) or, under more forcing conditions, at the less reactive C2 or C6 positions.
This approach, leveraging the intrinsic reactivity differences of the amine sites, is the most direct strategy for the regioselective introduction of substituents.
Investigation of Reaction Kinetics and Mechanisms
Detailed investigations into the reaction kinetics and mechanisms for the derivatization of this compound are not widely published. However, the mechanism of the fundamental acylation reaction is well understood. The N-acylation of an amine with an acid chloride is a classic example of nucleophilic acyl substitution.
The generally accepted mechanism involves:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of one of the amine groups attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Deprotonation: A base (which could be another amine molecule or the solvent) removes the proton from the nitrogen atom, yielding the neutral amide product and a hydrochloride salt.
While specific rate constants and activation energies for 2,3,5,6-tetraaminopyridine are not available, the relative rates of reaction at the different amine positions would be proportional to their nucleophilicity. Therefore, the kinetics would be fastest for the C3 and C5 amines and slower for the C2 and C6 amines. Computational studies on related heterocyclic systems, such as the formation of pyrido[2,3-d]pyrimidines, often elucidate complex multi-step reaction mechanisms, but similar detailed analyses for the simple functionalization of 2,3,5,6-tetraaminopyridine are yet to be reported. google.com
Stability and Degradation Studies (excluding intrinsic compound properties)
The stability of derivatives of 2,3,5,6-tetraaminopyridine is a critical factor, particularly for materials designed for use in demanding environments. Research has shown that polymers derived from this monomer possess exceptional stability.
Polyheteroarylenes, specifically polydiimidazopyridines, synthesized from 2,3,5,6-tetraaminopyridine and aromatic dicarboxylic acids, exhibit remarkable thermo-oxidative stability. researchgate.net These polymers are suitable for creating materials like films and coatings that can be used in extreme conditions, with service temperatures potentially reaching 400–600 °C. researchgate.net
Furthermore, membranes made from these polymers, after being doped with orthophosphoric acid, demonstrate high stability in aggressive chemical environments. They can function as proton-conducting membranes in high-temperature hydrogen fuel cells, operating in concentrated phosphoric acid at temperatures between 150–200 °C for extended periods. researchgate.net This indicates that the core polymer structure, derived from the tetraaminopyridine monomer, is resistant to both thermal degradation and acid-catalyzed hydrolysis under these harsh conditions. This high level of stability is attributed to the formation of a rigid, fully aromatic, and fused heterocyclic polymer backbone.
Advanced Spectroscopic and Analytical Characterization Techniques for 2,3,5,6 Tetraaminopyridine Hydrochloride Derived Materials
Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 2,3,5,6-tetraaminopyridine hydrochloride and its derivatives. moravek.com It separates components in a liquid sample by passing them through a stationary phase column using a liquid mobile phase. moravek.com This method is highly effective for confirming the absence of contaminants, which is crucial as impurities can compromise the properties of the final materials, such as polymers. moravek.com
In the analysis of this compound, reverse-phase HPLC (RP-HPLC) is commonly utilized. mdpi.comresearchgate.net The purity is assessed by analyzing the resulting chromatogram, where a single, sharp peak indicates a pure compound. creative-proteomics.com Impurities would appear as additional peaks. chromforum.org The percentage purity can be calculated by comparing the area of the main analyte peak to the total area of all peaks in the chromatogram. chromforum.org Method validation as per ICH guidelines ensures that the analytical procedure is specific, accurate, and precise. researchgate.net For complex mixtures or to ensure peak purity, HPLC can be coupled with mass spectrometry (MS) or a diode-array detector (DAD), which provides spectral information across multiple wavelengths. moravek.comnih.gov
Table 1: Example of HPLC Conditions for Pyridine (B92270) Derivative Analysis
| Parameter | Condition |
| Instrument | Agilent 1100 system or similar mdpi.comresearchgate.net |
| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size creative-proteomics.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and water (often with additives like Trifluoroacetic acid) researchgate.net |
| Detector | UV/Vis or Diode Array Detector (DAD) at a specified wavelength (e.g., 220 nm) researchgate.netcreative-proteomics.com |
| Flow Rate | Typically 1.0 mL/min researchgate.net |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound and the polymers derived from it. ¹H-NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons), while ¹³C-NMR reveals the types of carbon atoms present in the molecule. mdpi.comresearchgate.net
For this compound, spectra are typically recorded in a solvent like Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). mdpi.com The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each nucleus. In ¹H-NMR, the integration of the peaks corresponds to the ratio of protons, and splitting patterns (singlets, doublets, etc.) provide information on neighboring protons. In ¹³C-NMR, the number of signals corresponds to the number of non-equivalent carbon atoms. nih.gov For polymers, NMR is used to confirm the successful incorporation of the monomer units into the polymer backbone, often indicated by the appearance of new signals and the broadening of existing peaks due to reduced molecular mobility. researchgate.netresearchgate.net
Table 2: NMR Spectral Data for this compound (TAP·3HCl·H₂O) mdpi.com
| Nucleus | Chemical Shift (δ) in D₂O (ppm) | Description |
| ¹H-NMR | 6.25 | (s, 8H, -NH₂) |
| ¹³C-NMR | 145.4 | (C2, C6) |
| 126.8 | (C3, C5) |
Note: The single proton signal is due to the rapid exchange of amine protons in D₂O. The carbon signals confirm the symmetric nature of the pyridine ring.
Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy - IR)
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netyoutube.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). youtube.com
The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. mdpi.comresearchgate.net Key absorptions include N-H stretching vibrations for the amino groups and C=N/C=C stretching vibrations associated with the pyridine ring. Upon polymerization, the IR spectrum changes in predictable ways. For example, in the formation of polyamides, the disappearance of certain amine-related bands and the appearance of strong amide C=O and N-H stretching bands would be observed, confirming the reaction. niscpr.res.in
Table 3: Key IR Absorption Bands for this compound mdpi.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 | N-H Stretching | Amino groups (-NH₂) |
| 1650-1580 | N-H Bending | Amino groups (-NH₂) |
| 1640-1500 | C=C and C=N Stretching | Pyridine ring |
| 1420 | C=N Stretching | Pyridine ring niscpr.res.in |
| 1350-1250 | C-N Stretching | Aromatic amine |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the compound's molecular formula. mdpi.comresearchgate.net This comparison serves as a crucial check of purity and confirms the empirical formula of the synthesized compound. nih.gov For this compound, a close match between the found and calculated values for C, H, and N validates the identity and stoichiometry of the salt. mdpi.com This technique is equally important for derived polymers, where it can verify the successful incorporation of the nitrogen-rich monomer into the final material.
Table 4: Elemental Analysis Data for this compound (TAP·3HCl·H₂O, Formula: C₅H₁₂Cl₃N₅O) mdpi.com
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 22.53 | 22.48 |
| Hydrogen (H) | 4.54 | 4.48 |
| Nitrogen (N) | 26.27 | 26.18 |
Thermogravimetric Analysis (TG) for Thermal Behavior Studies of Polymer Systems
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is widely used to study the thermal stability and decomposition profile of polymers derived from this compound. mdpi.comnasa.govnih.gov
A TGA thermogram plots the percentage of weight loss against temperature. nih.gov For polymers, this data reveals the onset temperature of decomposition, which is a key indicator of thermal stability. niscpr.res.in The curve can show single or multiple decomposition steps, providing insight into the degradation mechanism. nih.gov The amount of material remaining at high temperatures (char yield) is also an important parameter, as a higher char yield is often associated with better fire-retardant properties. TGA is critical for evaluating the performance of these materials in high-temperature applications. nasa.gov
Table 5: Illustrative TGA Data for Different Polymer Systems
| Polymer System | Onset Decomposition Temp. (°C) | Major Weight Loss Range (°C) | Char Yield at 800 °C (%) |
| Poly(azomethine) | ~300 | 300-500 | > 60 |
| Aromatic Polyamide | ~450 | 450-650 | ~ 55 |
| Poly(N-isopropylacrylamide) | ~350 | 350-450 | < 10 nih.gov |
| Triazine-polyamine Polymer | ~320 | 320-600 | ~ 20 nih.gov |
X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis of Polymers and Composites
X-ray Diffraction (XRD) is a powerful technique for investigating the crystallographic structure, phase, and degree of crystallinity of materials. In the context of polymers derived from this compound, XRD is used to analyze their morphology. researchgate.net While many high-performance polymers are largely amorphous, they can possess regions of crystalline order that significantly influence their mechanical, thermal, and barrier properties.
The XRD pattern of a semi-crystalline polymer shows sharp diffraction peaks superimposed on a broad amorphous halo. The positions and intensities of the peaks can be used to determine the unit cell parameters of the crystalline domains. researchgate.net For example, studies on polypyridine have identified a monoclinic unit cell, with the analysis of peak positions providing information on inter-chain packing distances. researchgate.net In polymer composites, XRD can also be used to identify the crystalline phases of any incorporated fillers and to study their orientation within the polymer matrix.
Table 6: Example of Crystal Structure Data for a Polypyridine Material from XRD researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Lattice Parameter (a) | 7.47 Å |
| Lattice Parameter (b) | 5.83 Å |
| Lattice Parameter (c) | 4.25 Å |
| Angle (γ) | 108.7° |
| Inter-chain Packing Distance | ~3.6 Å |
Future Research Trajectories and Broader Scientific Impact of 2,3,5,6 Tetraaminopyridine Hydrochloride Research
Development of Novel Synthetic Approaches for Enhanced Sustainability
The conventional synthesis of 2,3,5,6-tetraaminopyridine hydrochloride involves a two-step process of nitration followed by hydrogenation. mdpi.comresearchgate.net While effective, yielding over 90%, this method relies on harsh reagents like fuming nitric acid and oleum (B3057394), and a palladium on carbon (Pd/C) catalyst in an acidic system, which can be difficult to recover. mdpi.comresearchgate.net Future research is increasingly focused on developing "green" and more sustainable synthetic routes.
Key areas for improvement include:
Catalyst Innovation: The development of recoverable and reusable catalysts is a primary goal. Research into heterogeneous catalysts that are more stable and easily separated from the reaction mixture could significantly reduce waste and cost.
Alternative Solvents: The current synthesis uses ethanol (B145695) as a solvent, which is an improvement over more hazardous options like dilute phosphoric acid. mdpi.com However, exploring even more environmentally benign solvent systems, such as water or solvent-free reaction conditions, aligns with the principles of green chemistry. ijcrcps.comnih.govchemrevlett.com
Bio-based Feedstocks: A long-term vision involves synthesizing the pyridine (B92270) core from bio-renewable sources, moving away from petroleum-based starting materials. For instance, research has shown the potential to produce aminopyridine-related structures from bio-renewable furan (B31954) derivatives. rsc.org
Process Intensification: Techniques like multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, offer a promising avenue to increase efficiency and reduce waste in the production of pyridine derivatives. nih.govorgchemres.org
Table 1: Comparison of Synthetic Approaches for Aminopyridine Derivatives
| Feature | Traditional Synthesis | Emerging Sustainable Approaches |
|---|---|---|
| Starting Materials | Petroleum-based (e.g., Pyridine) | Bio-renewable feedstocks (e.g., Furans) |
| Reagents | Harsh acids (oleum, fuming nitric acid) | Milder catalysts, organocatalysts |
| Solvents | Organic solvents, acidic systems | Greener solvents (water), solvent-free conditions |
| Efficiency | Multi-step, potential for byproducts | Fewer steps (e.g., MCRs), higher atom economy |
| Environmental Impact | Catalyst recovery issues, hazardous waste | Reduced waste, recyclable catalysts, safer conditions |
Exploration of New Applications in Emerging Materials Science Fields
The primary application of 2,3,5,6-tetraaminopyridine has been as a monomer for high-performance polymers like polypyridobisimidazole (PIPD). mdpi.com These polymers are valued in military and aerospace for their lightweight and high-strength properties. researchgate.net However, the unique chemical nature of this tetra-functional monomer opens doors to a wider range of advanced materials.
Future application research is heading towards:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple amine groups on the pyridine ring are ideal for acting as ligands that can coordinate with metal ions. This allows for the self-assembly of intricate, porous structures known as coordination polymers or MOFs. researchgate.netrsc.orgmdpi.com These materials are at the forefront of research for applications in:
Gas storage and separation
Catalysis
Chemical sensing mdpi.com
Luminescent materials and photonic devices researchgate.netnih.gov
Proton-Conducting Membranes: Polymers derived from 2,3,5,6-tetraaminopyridine have demonstrated exceptional thermal stability and, when doped with phosphoric acid, exhibit high proton conductivity. researchgate.net This makes them highly promising candidates for use in high-temperature proton-exchange membrane (PEM) fuel cells, which are critical for clean energy technologies.
Energy Storage: The nitrogen-rich structure of polymers derived from this compound could be beneficial for creating advanced electrode materials for batteries and supercapacitors, where the nitrogen atoms can enhance electrochemical performance.
Integration of Advanced Computational Design in Materials Discovery
The discovery and optimization of new materials can be significantly accelerated through computational modeling. By simulating the properties of molecules and materials before they are synthesized in the lab, researchers can screen vast numbers of potential candidates and identify the most promising ones.
For this compound, computational approaches can be applied to:
Predict Polymer Properties: Molecular dynamics (MD) simulations can predict the mechanical strength, thermal stability, and conformational behavior of polymers derived from this monomer. This allows for the in silico design of polymers with specific, desired characteristics.
Design of MOFs and Coordination Polymers: Computational methods can predict how the monomer will interact with different metal ions, guiding the synthesis of MOFs with specific pore sizes, shapes, and functionalities for targeted applications like carbon capture or catalysis. dovepress.com
Structure-Activity Relationship (SAR) Studies: By modeling how changes in the molecular structure affect the final material's properties, researchers can establish clear design principles. For example, computational models can help understand how modifying the pyridine core or the amino groups would impact the luminescent or electronic properties of a resulting coordination polymer. dovepress.com
Table 2: Potential Applications of Computational Modeling in 2,3,5,6-Tetraaminopyridine Research
| Computational Technique | Application Area | Predicted Properties |
|---|---|---|
| Molecular Dynamics (MD) | High-Performance Polymers | Mechanical strength, thermal stability, glass transition temperature |
| Density Functional Theory (DFT) | MOFs and Coordination Polymers | Electronic structure, binding energies, optimal geometry |
| Quantitative Structure-Activity Relationship (QSAR) | Functional Materials | Correlation between molecular descriptors and material performance |
| Molecular Docking | Biomedical Materials | Binding affinity to biological targets (e.g., enzymes, DNA) |
Interdisciplinary Research Frontiers Involving this compound Chemistry
The versatility of the 2,3,5,6-tetraaminopyridine scaffold positions it at the intersection of several scientific disciplines, paving the way for innovative, cross-cutting research.
Promising interdisciplinary frontiers include:
Materials Science and Biomedicine: While the hydrochloride salt itself is a monomer, related pyrimidine (B1678525) and pyridine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. chemrevlett.comnih.gov This opens up the possibility of designing biocompatible polymers or MOFs based on 2,3,5,6-tetraaminopyridine for applications in drug delivery, medical implants, and tissue engineering. MOFs derived from related pyrimidine-based ligands have already shown potential as antibacterial and antioxidant agents. rsc.org
Chemistry and Electronics: The highly conjugated π-system of the pyridine ring, combined with the electron-donating amino groups, suggests that materials derived from this compound could possess interesting electronic and photophysical properties. Research into terpyridine-based coordination polymers has already demonstrated their potential in luminescent sensors and photonic devices. researchgate.netnih.gov This could lead to the development of novel organic semiconductors, light-emitting materials for displays, and components for molecular electronics.
Supramolecular Chemistry and Nanotechnology: The ability of 2,3,5,6-tetraaminopyridine to form well-defined, ordered structures through coordination with metals is a cornerstone of supramolecular chemistry. This allows for the bottom-up construction of nanoscale materials with precisely controlled architectures, opening avenues for the development of advanced sensors, nanoreactors, and smart materials that respond to external stimuli.
Q & A
Q. What are the primary challenges in synthesizing 2,3,5,6-Tetraaminopyridine Hydrochloride (TAP·HCl), and how can they be methodologically addressed?
Answer: Traditional synthesis routes face challenges such as low yields due to nitration inefficiency and instability of intermediates. For example, nitration of 2,6-diaminopyridine (DAP) with nitric acid or mixed acids often leads to pyridinium salt formation, deactivating the ring and producing byproducts . A "green chemistry" approach using clean reduction systems (e.g., replacing Pd/C catalysts with recoverable alternatives in acidic media) improves efficiency and reduces environmental impact. Isolation as the hydrochloride salt is critical to stabilize the free amino groups at the 3,5-positions .
Q. How should researchers handle and store TAP·HCl to ensure stability during experiments?
Answer: TAP·HCl is air-sensitive due to its free amino groups. Store in airtight containers under inert gas (N₂ or Ar) at –18°C to prevent oxidation or degradation . Handling should occur in moisture-free environments (e.g., gloveboxes) to avoid hydrolysis. Compatibility testing with solvents is recommended, as strong oxidizing agents may induce hazardous reactions .
Q. What analytical methods are suitable for characterizing TAP·HCl purity and structure?
Answer:
- Elemental Analysis: Confirm molecular composition (e.g., C, H, N content) .
- Spectroscopy: Use FT-IR to identify amine (–NH₂) and pyridine ring vibrations.
- X-ray Diffraction (XRD): Resolve crystalline structure and detect polymorphs .
- HPLC-MS: Quantify impurities and validate synthetic yields .
Advanced Research Questions
Q. How can polymerization parameters be optimized for synthesizing high-molecular-weight poly(pyridobisimidazole) (PIPD) from TAP·HCl?
Answer: Key parameters include:
- Molar Ratio: A 1.05:1 ratio of 2,5-dihydroxy terephthalic acid (DHTA) to TAP·HCl minimizes unreacted monomers .
- Reaction Conditions: Polymerize at 180°C for 3.5 hours after adding 0.5 wt% TAP·HCl at 140°C to enhance chain growth .
- Catalysis: Phosphomolybdic acid improves cyclization efficiency during imidazole ring formation .
- Viscosity Monitoring: Relative viscosity measurements (e.g., via capillary viscometry) track molecular weight increases, with optimal results doubling viscosity compared to conventional methods .
Q. What strategies resolve contradictions in nitration efficiency reported for TAP·HCl precursors?
Answer: Discrepancies arise from nitrating agent selection. Electrophilic nitration (e.g., HNO₃/H₂SO₄) fails due to onium salt formation, while nitronium tetrafluoroborate selectively generates N-nitro derivatives . Validate reaction pathways using computational modeling (e.g., DFT) to predict electrophile-ring interactions. Experimental validation via in situ NMR can monitor intermediate rearrangements under acidic conditions .
Q. How can TAP·HCl be functionalized to synthesize nitrogen-rich heterocycles for advanced materials?
Answer:
- Cyclization Reactions: React TAP·HCl with triethyl orthoformate or trimethyl orthoacetate under phosphomolybdic acid catalysis to yield 2,6-dihydro-pyridodiimidazole derivatives (68.7% yield) .
- Coordination Chemistry: Utilize TAP·HCl as a ligand for transition metals (e.g., Fe²⁺, Cu²⁺) to form conductive coordination polymers. Optimize solvent polarity (e.g., DMF vs. ethanol) to control crystallinity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
